![molecular formula C13H13FN2O3S B5154915 5-fluoro-2-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide](/img/structure/B5154915.png)
5-fluoro-2-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Fluoro-2-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C13H13FN2O3S . It has an average mass of 296.317 Da and a monoisotopic mass of 296.063080 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzenesulfonamide core with a 5-fluoro-2-methoxy substitution and a N-(4-pyridinylmethyl) substitution . The exact structure can be found in chemical databases .Scientific Research Applications
Antimicrobial Activity
Fluorinated compounds, including 5-fluoro-2-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide, have shown promising results in antimicrobial studies . For instance, fluorinated pyridine derivative 4a exhibited significant antimicrobial activity .
Anticancer Activity
Fluorinated compounds are increasingly being used in the development of anticancer agents . The 5-fluoropyrimidines, such as 5-fluorouracil (5-FU) and 5-fluoro-2-deoxyuridine (FdUrd), are widely used . Thiourea derivatives, which can be synthesized from fluorinated compounds, represent one of the most promising classes of anticancer agents with a wide range of activities against various leukemia and solid tumors .
Synthesis of Novel Compounds
5-fluoro-2-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide can be used as a starting material for the synthesis of novel compounds with better biological activities . For example, a new series of thioureas were synthesized using this compound .
4. Inhibitor of Mitogen Activated Protein Kinase-2 Molecular docking studies suggest that 5-fluoro-2-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide could potentially act as an inhibitor of mitogen activated protein kinase-2 .
properties
IUPAC Name |
5-fluoro-2-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3S/c1-19-12-3-2-11(14)8-13(12)20(17,18)16-9-10-4-6-15-7-5-10/h2-8,16H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBZZCBHNIRFQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-2-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.